molecular formula C14H26N2O3 B5143963 6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid CAS No. 27386-24-9

6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid

Cat. No.: B5143963
CAS No.: 27386-24-9
M. Wt: 270.37 g/mol
InChI Key: NSDQBEBMMGYYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid is a chemical compound with the molecular formula C14H26N2O3 It is characterized by the presence of an imidazolidinone ring fused with a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Hexanoic Acid Chain: The hexanoic acid chain can be introduced through a condensation reaction between the imidazolidinone intermediate and a hexanoic acid derivative, such as hexanoyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazolidinone ring or the hexanoic acid chain.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Oxo-5-ethylimidazolidin-4-yl)hexanoic acid
  • 6-(2-Oxo-5-propylimidazolidin-4-yl)hexanoic acid
  • 6-(2-Oxo-5-butylimidazolidin-4-yl)hexanoic acid

Uniqueness

6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid is unique due to its specific pentyl substitution on the imidazolidinone ring. This structural feature may confer distinct chemical and biological properties compared to its analogs with shorter or longer alkyl chains.

Properties

IUPAC Name

6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-2-3-5-8-11-12(16-14(19)15-11)9-6-4-7-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQBEBMMGYYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(NC(=O)N1)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385343
Record name 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27386-24-9
Record name 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.